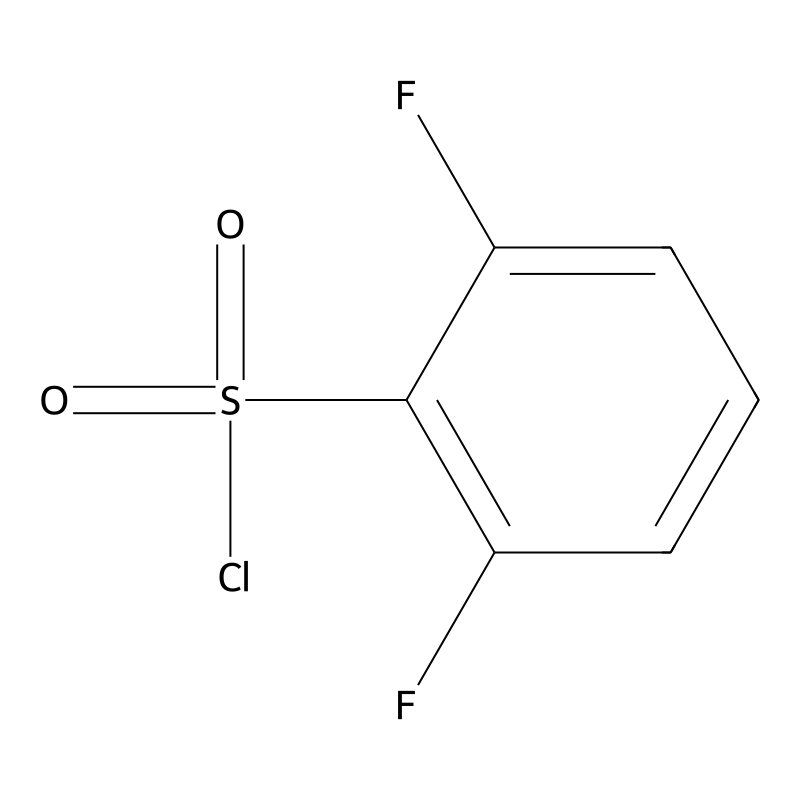

2,6-Difluorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2,6-Difluorobenzenesulfonyl chloride can be prepared through the reaction of difluorophenyllithium with sulfuryl chloride. This reaction scheme is described in several scientific publications, including a product information page from Sigma-Aldrich, a leading supplier of laboratory chemicals [].

Applications:

The primary application of 2,6-Difluorobenzenesulfonyl chloride lies in the synthesis of organic compounds with specific functional groups. Here are two notable examples:

- 2,6-Difluorobenzenesulfonamide synthesis: This compound finds use in medicinal chemistry research due to its potential biological activities. Studies have explored its role in the development of new drugs [].

- Benzoxathiazocine 1,1-dioxides core scaffold synthesis: These heterocyclic compounds exhibit various biological properties, including anti-inflammatory and antitumor activities. Research efforts utilize 2,6-Difluorobenzenesulfonyl chloride as a key building block in their synthesis [].

2,6-Difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 g/mol. It appears as a clear to yellow liquid and has a boiling point ranging from 127 to 130 °C at reduced pressure (6.5 mmHg) and a density of approximately 1.568 g/cm³ . This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is also substituted with a sulfonyl chloride group. The compound is known for its reactivity, particularly in electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group.

DFBS does not have a known biological mechanism of action. It functions primarily as a chemical reagent in organic synthesis.

DFBS is a corrosive and irritating compound. Here are some safety concerns:

- Skin and eye contact: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling DFBS [].

- Inhalation: May cause respiratory irritation. Work in a well-ventilated fume hood.

- Flammability: Combustible liquid. Keep away from heat, sparks, and open flames [].

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.

- Hydrolysis: In the presence of water, 2,6-difluorobenzenesulfonyl chloride can hydrolyze to form 2,6-difluorobenzenesulfonic acid and hydrochloric acid .

The synthesis of 2,6-difluorobenzenesulfonyl chloride can be accomplished through several methods:

- Reaction of Difluorophenyllithium with Sulfuryl Chloride: This method involves generating difluorophenyllithium from difluorobenzene and then reacting it with sulfuryl chloride to yield the desired sulfonyl chloride .

- Direct Chlorination: Chlorination of 2,6-difluorobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride can also produce 2,6-difluorobenzenesulfonyl chloride.

2,6-Difluorobenzenesulfonyl chloride has several applications in chemical synthesis and research:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Reagent in Peptide Synthesis: The compound is utilized in the preparation of sulfonamide derivatives and other biologically active compounds.

- Functionalization Agent: Due to its reactivity, it is used for functionalizing various organic substrates .

Interaction studies involving 2,6-difluorobenzenesulfonyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies help in understanding its potential to form covalent bonds with biomolecules, which could lead to insights into its biological activity and toxicity. Additionally, research on its interactions with enzymes may reveal its utility in drug development or as a biochemical tool.

Several compounds share structural similarities with 2,6-difluorobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzenesulfonyl chloride | C₆H₅ClFOS | Contains only one fluorine atom; less reactive |

| 4-Fluorobenzenesulfonyl chloride | C₆H₅ClFOS | Fluorine at para position; different electronic effects |

| Benzene-1-sulfonyl chloride | C₆H₅ClO₂S | No fluorine substituents; simpler structure |

| Perfluoro-1-butanesulfonyl fluoride | C₄F₉ClO₂S | Fully fluorinated; higher stability but different reactivity |

The uniqueness of 2,6-difluorobenzenesulfonyl chloride lies in its specific arrangement of two fluorine atoms on the benzene ring alongside the sulfonyl chloride group. This configuration enhances its electrophilic character compared to similar compounds that possess fewer or no fluorine substituents.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (74.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive